molecular formula C7H16ClNO B6599864 (R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride CAS No. 2203403-97-6

(R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride

Cat. No.: B6599864
CAS No.: 2203403-97-6
M. Wt: 165.66 g/mol
InChI Key: CLMRAZFIFLFGKM-FYZOBXCZSA-N
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Description

(R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride is a chiral organic compound featuring a pyrrolidine ring (a five-membered secondary amine) substituted at the 3-position with a propan-2-ol group. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications, particularly as a building block in drug discovery. Its stereochemistry (R-configuration) is critical for interactions with biological targets, such as receptors or enzymes, where enantioselectivity is often observed .

Properties

IUPAC Name

2-[(3R)-pyrrolidin-3-yl]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2,9)6-3-4-8-5-6;/h6,8-9H,3-5H2,1-2H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMRAZFIFLFGKM-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCNC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CCNC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-3-pyrrolidinol.

    Alkylation: The precursor undergoes alkylation with a suitable alkylating agent, such as 2-bromo-2-methylpropane, under basic conditions to form the desired product.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride may involve:

    Large-Scale Alkylation: Using continuous flow reactors to ensure consistent product quality and yield.

    Purification: Employing crystallization or chromatography techniques to purify the product.

    Salt Formation: Converting the free base to its hydrochloride salt in a controlled environment to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The ketone formed from oxidation can be reduced back to the alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of ®-2-(pyrrolidin-3-yl)propan-2-one.

    Reduction: Regeneration of ®-2-(pyrrolidin-3-yl)propan-2-ol.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H16ClNO
  • Molecular Weight : 165.66 g/mol
  • CAS Number : 2203403-97-6

The compound features a pyrrolidine ring, which contributes to its biological activity by allowing interactions with various biomolecules.

Medicinal Chemistry Applications

(R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride has been explored for its therapeutic potential in treating various conditions:

CNS Disorders

Research indicates that this compound may modulate neurotransmitter systems, making it a candidate for treating central nervous system (CNS) disorders. Its ability to interact with receptors involved in neurological pathways suggests potential use in managing conditions like anxiety and depression .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. It has been shown to scavenge free radicals, thus providing protective effects against oxidative stress-related diseases .

Enzyme Interactions

The compound has been studied for its role in enzyme inhibition and activation. Its structural characteristics allow it to form stable complexes with enzymes, influencing their catalytic activity. This property is crucial for drug design, particularly in developing inhibitors for specific enzymatic pathways.

Cellular Effects

In laboratory settings, this compound has been observed to affect cellular signaling pathways and gene expression. These effects are essential for understanding the compound's mechanism of action at the cellular level.

Organic Synthesis Applications

The compound has demonstrated utility in organic synthesis, particularly in enhancing stereoselectivity during chemical reactions. Its chiral nature allows for the production of enantiomerically pure compounds, which are vital in pharmaceuticals where specific stereochemistry can significantly impact efficacy and safety.

Case Studies

StudyApplicationFindings
Balfour et al. (2024)Antiparasitic ActivityDemonstrated effectiveness against Trypanosoma cruzi, suggesting potential use in treating Chagas disease.
Čižmáriková et al. (2023)Antioxidant PropertiesShowed significant free radical scavenging activity, indicating potential therapeutic benefits against oxidative stress .
Patent US10421745B2CNS DisordersDescribes methods for using the compound in treating various CNS disorders, highlighting its pharmacological potential .

Mechanism of Action

The mechanism of action of ®-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyrrolidine ring and the secondary alcohol group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Pyrrolidine Derivatives with Hydroxyl/Hydroxymethyl Groups

Compound Name CAS Number Similarity Key Structural Differences Implications
(R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride N/A* Pyrrolidine-3-yl, propan-2-ol, R-configuration High steric bulk; moderate hydrophilicity due to alcohol and amine HCl salt
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride 1009335-36-7 1.00 Hydroxymethyl at C5; stereochemical complexity Increased hydrophilicity and hydrogen-bonding capacity
(S)-2-(Pyrrolidin-2-yl)propan-2-ol 92053-25-3 0.82–0.85 Pyrrolidine-2-yl substituent; S-configuration Altered spatial orientation reduces target affinity compared to R-isomer
(R)-2-(Pyrrolidin-3-yl)acetic acid hydrochloride 122442-02-8 0.97 Acetic acid replaces propan-2-ol Higher polarity; ionizable carboxylic acid affects solubility and membrane permeability

Piperidine and Bicyclic Analogs

Compound Name CAS Number Similarity Key Structural Differences Implications
(2R,3R,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol hydrochloride 17366-48-2 0.88 Six-membered piperidine ring; three hydroxyl groups Enhanced water solubility but reduced bioavailability due to high polarity
exo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride 92053-25-3 0.84 Bicyclic framework; rigid structure Improved receptor binding specificity but synthetic complexity

Azetidine and Smaller Ring Systems

Compound Name CAS Number Similarity Key Structural Differences Implications
2-(Azetidin-3-yl)propan-2-ol hydrochloride 1421033-80-8 0.76 Four-membered azetidine ring Increased ring strain; altered basicity (pKa ~8.7 vs. pyrrolidine’s ~11.3)
(S)-2-(Pyrrolidin-3-yl)ethanol hydrochloride 1417633-09-0 0.75 Ethanol chain instead of propan-2-ol Shorter chain reduces steric hindrance; lower logP

Research Findings and Pharmacological Implications

  • Steric and Stereochemical Effects: The propan-2-ol group in the target compound introduces significant steric bulk, which can hinder rotation and stabilize specific conformations. This contrasts with smaller substituents like hydroxymethyl or ethanol, which offer greater flexibility .
  • Solubility and Bioavailability : Piperidine derivatives with multiple hydroxyl groups (e.g., CAS 17366-48-2) exhibit higher hydrophilicity but poorer membrane permeability compared to the target compound. The bicyclic analog (CAS 92053-25-3) faces similar challenges despite its rigidity .
  • Synthetic Accessibility : Pyrrolidine-based compounds are generally easier to synthesize than bicyclic or piperidine derivatives, which require multi-step ring-forming reactions .

Biological Activity

(R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride, a chiral compound, has garnered attention in various biological and medicinal research contexts due to its unique structural properties and biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential applications in medicine.

This compound is characterized by its pyrrolidine ring, which facilitates interactions with enzymes and proteins. These interactions can modulate enzyme activity, potentially leading to either inhibition or activation of various biochemical pathways. The compound's ability to form stable complexes with biomolecules is crucial for its biological activity.

PropertyDescription
Molecular FormulaC₅H₁₃ClN₁O
Molecular Weight151.62 g/mol
Chirality(R)-configuration
SolubilitySoluble in water and organic solvents

2. Cellular Effects

The compound exhibits significant effects on various cell types, influencing cellular processes such as signaling pathways, gene expression, and metabolism. Studies indicate that it can alter the viability of cancer cells and non-cancerous cells alike, demonstrating both cytotoxicity and potential therapeutic effects .

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of related pyrrolidine derivatives, compounds similar to this compound were tested against A549 lung adenocarcinoma cells. Results showed varying degrees of cytotoxicity, with some derivatives significantly reducing cell viability compared to controls .

The mechanism of action for this compound involves binding to specific receptors or enzymes within cells. This binding alters the activity of these biomolecules, leading to changes in cellular functions. The secondary alcohol group and the pyrrolidine ring are particularly important for its binding affinity .

Mechanistic Insights

  • Enzyme Interaction : The compound interacts with enzymes involved in metabolic pathways, potentially modulating their activity.
  • Receptor Binding : It may act on neurotransmitter receptors, influencing neurotransmission and related physiological processes .

4. Applications in Medicine

Due to its chiral nature, this compound is utilized as a building block in the synthesis of pharmaceuticals targeting the central nervous system and other therapeutic areas. Its role as a model compound aids in understanding chiral drug interactions with biological systems .

Potential Therapeutic Uses

  • Anticancer Agents : As shown in preliminary studies, derivatives may possess anticancer properties.
  • Neuropharmacology : Investigated for potential use in treating neurological disorders due to its interaction with neurotransmitter systems.
  • Antimicrobial Activity : Related compounds have demonstrated efficacy against multidrug-resistant bacterial strains .

5.

This compound presents a promising avenue for research in medicinal chemistry due to its diverse biological activities and potential applications in drug development. Its ability to interact with biological targets at the molecular level underscores its significance as a chiral building block in pharmaceutical synthesis.

Q & A

Q. How can researchers optimize reaction conditions for coupling this compound with peptide backbones?

  • Approach :
  • Use HATU or EDCI as coupling agents in DMF.
  • Monitor reaction progress via <sup>19</sup>F NMR if fluorine tags are incorporated .

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